Rotigotine A-D-Glucuronide is a significant metabolite of rotigotine, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Rotigotine is delivered through a transdermal patch, which allows for continuous drug release over a 24-hour period, mimicking the effects of dopamine in the brain to alleviate symptoms associated with these neurological disorders . The compound has gained attention not only for its therapeutic applications but also for its role in scientific research concerning dopamine receptor interactions and pharmacokinetics.
Rotigotine A-D-Glucuronide is classified as a small molecule and belongs to the category of dopamine agonists. It is synthesized as a metabolite during the metabolic processing of rotigotine, which undergoes extensive biotransformation in the body, primarily through conjugation pathways involving glucuronidation and sulfation . This classification highlights its relevance in pharmacological studies and potential therapeutic applications.
The synthesis of rotigotine involves several key steps that include condensation, reduction, and cyclization reactions. The process typically starts from primary materials such as 2-chloroquinoline derivatives. The synthetic route is designed to ensure high purity and yield, utilizing controlled conditions to minimize impurities .
In industrial settings, large-scale production of rotigotine employs optimized reaction conditions to maximize efficiency. Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide, alongside various catalysts that facilitate the reactions necessary for synthesizing rotigotine and its metabolites.
Rotigotine A-D-Glucuronide has a molecular formula of C19H25NOS, with a molecular weight of approximately 325.48 g/mol. The compound's structure reflects its functional groups that enable interaction with dopamine receptors. The glucuronide moiety enhances its solubility and facilitates renal excretion .
The structural representation can be visualized using chemical drawing software or databases such as PubChem or DrugBank, which provide detailed information on its three-dimensional conformation and electronic properties.
Rotigotine undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are critical for both the synthesis of rotigotine itself and the formation of its metabolites like rotigotine A-D-Glucuronide.
Key reactions include:
The metabolites formed from these reactions play essential roles in the pharmacokinetics of rotigotine, influencing its therapeutic effectiveness.
Rotigotine acts primarily as an agonist at all five dopamine receptor subtypes (D1-D5), with a particularly high affinity for the D3 receptor. This mechanism mimics dopamine's action in the central nervous system, leading to modulation of neuronal activity associated with mood regulation and motor control .
The pharmacokinetics of rotigotine reveal that after transdermal application, it reaches steady-state concentrations within one to two days. Its bioavailability is approximately 37%, with most absorbed drug eliminated as sulfate and glucuronide conjugates within 24 hours post-application .
Relevant data indicate that rotigotine has a high apparent volume of distribution (>2500 L) and undergoes rapid metabolism primarily via hepatic pathways involving cytochrome P450 enzymes .
Rotigotine A-D-Glucuronide serves multiple purposes in scientific research:
The compound's unique properties make it a valuable subject for ongoing research into neurological therapies and drug delivery systems .
Rotigotine β-D-glucuronide (CAS 128464-29-9) is the primary phase II metabolite of rotigotine, formed via hepatic uridine 5′-diphospho-glucuronosyltransferase (UGT)-mediated conjugation. Its systematic IUPAC name is (S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenyl β-D-Glucopyranosiduronic Acid, with the molecular formula C₂₅H₃₃NO₇S and a molecular weight of 491.60 g/mol [2] [9]. The structure features a β-glycosidic bond between the glucuronic acid moiety and the phenolic hydroxyl group of rotigotine’s tetralin ring (Figure 1). This linkage preserves rotigotine’s chiral center at the 6S-position, critical for dopamine receptor binding, while the glucuronide group enhances hydrophilicity [2] [4].
Table 1: Key Identifiers of Rotigotine β-D-Glucuronide
Property | Value |
---|---|
CAS Number | 128464-29-9 |
Molecular Formula | C₂₅H₃₃NO₇S |
Molecular Weight | 491.60 g/mol |
IUPAC Name | (S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenyl β-D-Glucopyranosiduronic Acid |
Metabolic Site | Phenolic hydroxyl group (C1 position of tetralin ring) |
The glucuronidation of rotigotine drastically alters its physicochemical behavior:
Solubility and Lipophilicity: Rotigotine β-D-glucuronide exhibits high aqueous solubility (>50 mg/mL) compared to the parent compound (<0.1 mg/mL), attributable to the ionizable carboxylic acid group (pKa ~3.5) of the glucuronide moiety. Its log P decreases from 3.9 (rotigotine) to –1.2, reducing membrane permeability but facilitating renal excretion [4] [9].
Protein Binding and Distribution: Plasma protein binding is 89.5% for rotigotine but negligible for the glucuronide due to its polarity. This limits tissue distribution, confining the metabolite primarily to systemic circulation [8] [9].
Metabolic Fate: Rotigotine undergoes rapid glucuronidation (t₁/₂ = 5–7 hours for unconjugated form). The glucuronide represents >70% of circulating metabolites, with renal excretion accounting for 71% of the administered dose within 24 hours [8] [9].
Table 2: Comparative Physicochemical Properties of Rotigotine and Its Glucuronide
Property | Rotigotine | Rotigotine β-D-Glucuronide |
---|---|---|
Molecular Weight | 315.48 g/mol | 491.60 g/mol |
log P | 3.9 | –1.2 |
Aqueous Solubility | <0.1 mg/mL | >50 mg/mL |
Plasma Protein Binding | 89.5% | <10% |
Elimination t₁/₂ | 5–7 hours (unconjugated) | 8–10 hours (total) |
Primary Excretion Route | Hepatic metabolism | Renal (>70%) |
Stability studies reveal that rotigotine β-D-glucuronide is susceptible to enzymatic and chemical degradation:
Enzymatic Hydrolysis: β-Glucuronidases in gut microbiota or inflamed tissues can cleave the glycosidic bond, regenerating active rotigotine. In vitro studies show >90% hydrolysis within 2 hours under physiological β-glucuronidase concentrations (100 U/mL) [4] [8].
Chemical Degradation:
Photodegradation: UV light (λ > 300 nm) causes C–S bond cleavage, yielding desthienylethyl rotigotine glucuronide (DP-3 in forced degradation studies) [1] [3] [10].
Stabilization Strategies: Polymeric inhibitors (e.g., Soluplus®) suppress crystallization in transdermal patches by binding to glucuronide crystals via hydrogen bonding (molecular docking energy: –5.3 kcal/mol), extending shelf-life to >90 days [10].
Table 3: Major Degradation Pathways and Conditions
Stress Condition | Primary Degradant | Detection Method |
---|---|---|
β-Glucuronidase (37°C) | Rotigotine | LC–MS/MS (m/z 315 → 138) |
Acidic hydrolysis (pH 2) | Rotigotine | HPLC-DAD (λ = 220 nm) |
Oxidative (0.1% H₂O₂) | Rotigotine glucuronide sulfoxide | HRMS (m/z 507.57) |
UV light (300 nm) | Desthienylethyl rotigotine glucuronide | Q-Orbitrap MS (m/z 404.18) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7